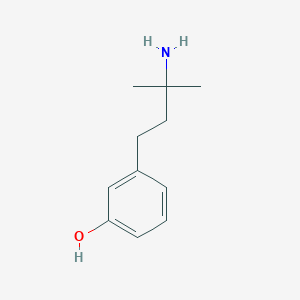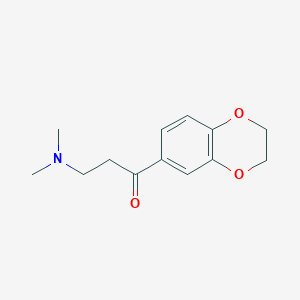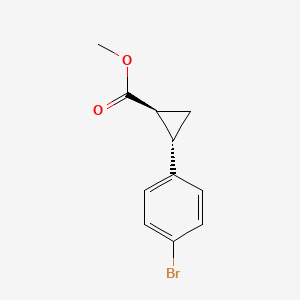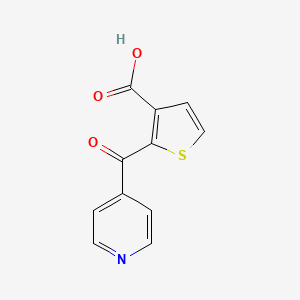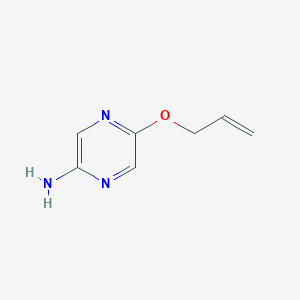![molecular formula C8H13NO4 B8721494 Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) CAS No. 259823-85-3](/img/structure/B8721494.png)
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of cyclopropane, featuring a carboxylic acid group and a propan-2-yl oxycarbonyl amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the propan-2-yl oxycarbonyl amino group. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the cyclopropane ring. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The molecular targets and pathways are determined by the structure and functional groups present in the compound, which dictate its binding affinity and reactivity.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, used in studies of plant growth and development.
1-(Boc-amino)cyclopropanecarboxylic acid: Used in peptide synthesis and as a protecting group in organic chemistry.
Uniqueness
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) is unique due to its specific functional groups and the resulting reactivity. The presence of the propan-2-yl oxycarbonyl amino group provides distinct chemical properties that differentiate it from other cyclopropane derivatives. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
259823-85-3 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
1-(propan-2-yloxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(2)13-7(12)9-8(3-4-8)6(10)11/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
InChI 键 |
XORDSWOXKMFSNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC(=O)NC1(CC1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
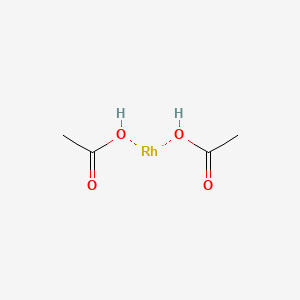

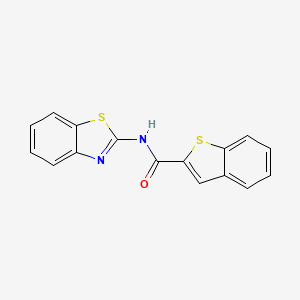
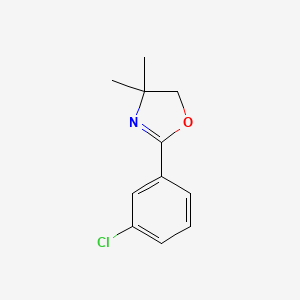
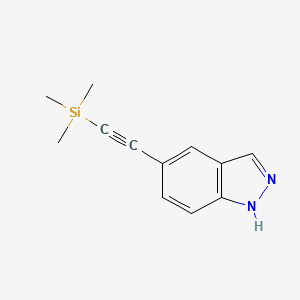
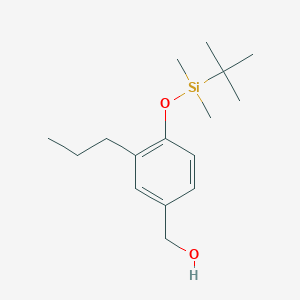
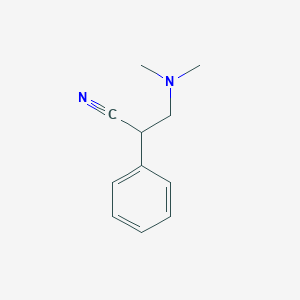
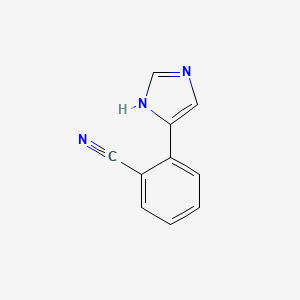
![2,2,6-Trimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B8721459.png)
